2-Formylbenzo[b]thiophene-5-carbonitrile
Description
2-Formylbenzo[b]thiophene-5-carbonitrile is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 5-position. The benzo[b]thiophene scaffold is a sulfur-containing aromatic system, and the electron-withdrawing nitrile and formyl groups significantly influence its electronic properties and reactivity.
Properties
CAS No. |
105191-42-2 |
|---|---|
Molecular Formula |
C10H5NOS |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-formyl-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H5NOS/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,6H |
InChI Key |
WCTIDZVDTNFABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(S2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Bromobenzo[b]thiophene-2-carbonitrile (CAS 38251-66-0)
- Structure : Bromine substituent at the 5-position instead of formyl.
- Molecular Weight : 238.11 g/mol (vs. 201.23 g/mol for the target compound).
- XLogP3 : 3.7 (higher lipophilicity due to bromine) .
- Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile
- Structure : Boronate ester at the 2-position instead of formyl.
- Molecular Weight : 285.2 g/mol.
- Properties : Designed for cross-coupling reactions (e.g., Suzuki couplings) due to the boronate group .
- Key Difference : Enhanced utility in polymer and materials synthesis compared to the formyl derivative.
Benzo[b]thiophene-5-carbonitrile (Unsubstituted at 2-position)
- Structure : Lacks the formyl group, with only the 5-CN substituent.
- NMR Data : ¹H NMR (CDCl₃) δ 8.15 (s, 1H), 7.97 (dd, J = 8.4 Hz, 1H), 7.61 (d, J = 5.5 Hz, 1H) .
- Impact of Formyl Group : The formyl group in the target compound increases electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).
Positional Isomers and Electronic Effects
5-Formylbenzo[b]thiophene-2-boronic Acid Pinacol Ester (CAS 953410-99-6)
- Structure : Formyl at 5-position, boronate at 2-position.
- Applications : Dual functionality for sequential cross-coupling and aldehyde-based condensations .
- Comparison : Positional swapping of substituents alters electronic distribution and reaction pathways.
3-Formyl-1-benzothiophene-5-carboxylic Acid (CAS 1388030-73-6)
- Structure : Formyl at 3-position and carboxylic acid at 5-position.
- Key Difference : The carboxylic acid enhances solubility in polar solvents, unlike the nitrile group in the target compound .
Complex Derivatives and Pharmaceutical Relevance
2-[5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl]benzo[b]thiophene-5-carbonitrile (CAS 1138474-61-9)
- Structure : Pyrimidinyl- and pyrrolidinyl-ethoxy substituents.
- Molecular Weight : 455.57 g/mol.
- Comparison : The bulky substituents reduce solubility but enhance target specificity in drug design.
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Structure : Tetrahydrobenzo[b]thiophene core with isoindolinyl and phenyl groups.
- Melting Point: 277–278°C (vs. lower melting points for non-saturated analogues).
- Impact of Saturation : Ring saturation increases rigidity and stability, affecting bioavailability .
Physicochemical and Spectroscopic Comparisons
*Estimated based on structural analogues.
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